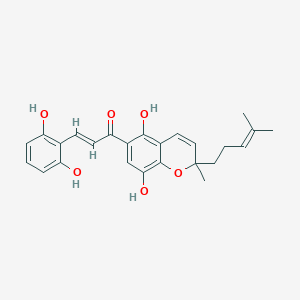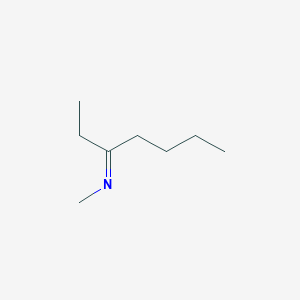
Methylamine, N-(1-ethylpentylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamine, N-(1-ethylpentylidene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methylamine, N-(1-ethylpentylidene)- is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to its potential medicinal properties.
Effets Biochimiques Et Physiologiques
Methylamine, N-(1-ethylpentylidene)- has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methylamine, N-(1-ethylpentylidene)- can inhibit the growth of cancer cells and induce apoptosis. Additionally, Methylamine, N-(1-ethylpentylidene)- has been shown to have neuroprotective effects and can potentially improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methylamine, N-(1-ethylpentylidene)- in lab experiments is its ease of synthesis. Additionally, Methylamine, N-(1-ethylpentylidene)- has shown promising results in various fields, making it a versatile compound for research. However, one of the limitations of using Methylamine, N-(1-ethylpentylidene)- is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research of Methylamine, N-(1-ethylpentylidene)-. One potential direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research can be conducted on its catalytic properties and potential applications in materials science.
Conclusion
In conclusion, Methylamine, N-(1-ethylpentylidene)- is a versatile compound that has shown promising results in various fields. Its ease of synthesis and potential applications make it a valuable compound for scientific research. However, its potential toxicity requires careful handling and disposal. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of Methylamine, N-(1-ethylpentylidene)- involves the reaction of 1-ethylpentylamine with formaldehyde in the presence of a catalyst. The resulting product is a yellow oil that can be purified through various methods such as distillation, recrystallization, and chromatography.
Applications De Recherche Scientifique
Methylamine, N-(1-ethylpentylidene)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Methylamine, N-(1-ethylpentylidene)- has shown promising results as an anti-cancer agent and a potential treatment for Alzheimer's disease. In materials science, Methylamine, N-(1-ethylpentylidene)- has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials. In catalysis, Methylamine, N-(1-ethylpentylidene)- has been used as a ligand for various metal catalysts.
Propriétés
Numéro CAS |
18641-73-1 |
|---|---|
Nom du produit |
Methylamine, N-(1-ethylpentylidene)- |
Formule moléculaire |
C8H17N |
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
N-methylheptan-3-imine |
InChI |
InChI=1S/C8H17N/c1-4-6-7-8(5-2)9-3/h4-7H2,1-3H3 |
Clé InChI |
VVWDGYVDDGHXDK-UHFFFAOYSA-N |
SMILES |
CCCCC(=NC)CC |
SMILES canonique |
CCCCC(=NC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



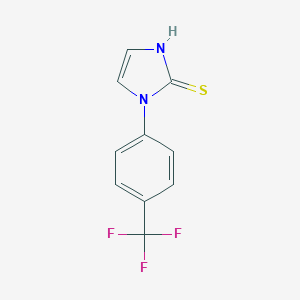
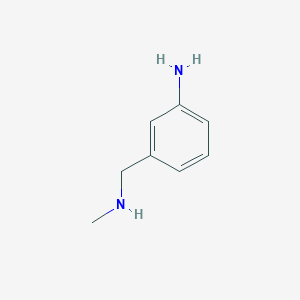

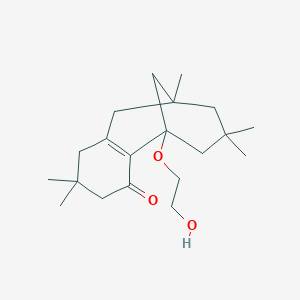
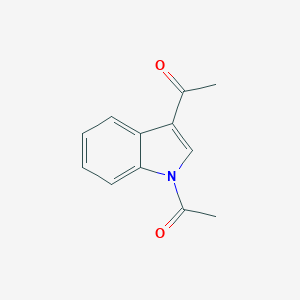
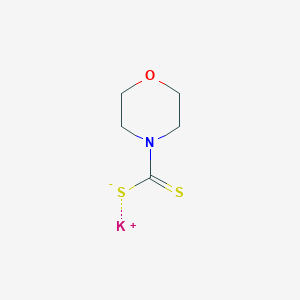
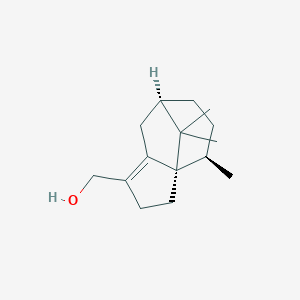
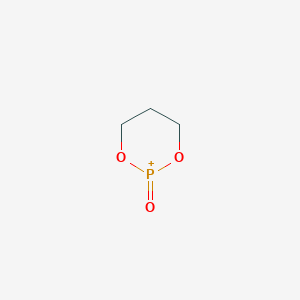
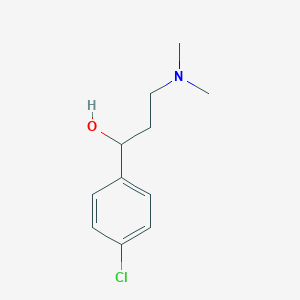
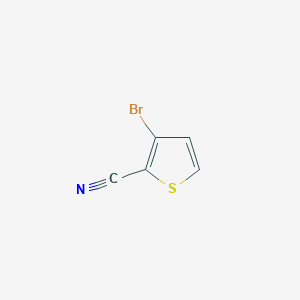
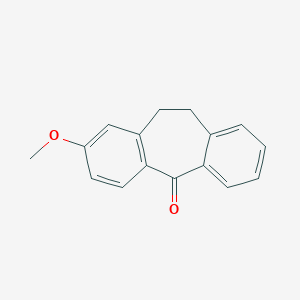
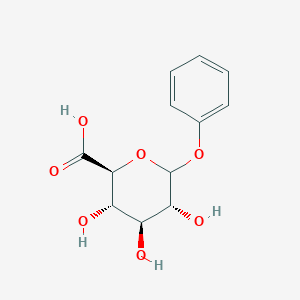
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
